3-[5-(Benzyloxy)-3-indolyl]-1-propanamine
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Overview
Description
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Benzyloxy)-3-indolyl]-1-propanamine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole derivative.
Formation of the Propanamine Side Chain: The propanamine side chain can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives.
Scientific Research Applications
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[5-(Benzyloxy)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the indole core can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole-3-carboxaldehyde: This compound shares the benzyloxyindole core but has a carboxaldehyde group instead of the propanamine side chain.
3-(Benzyloxy)indole: Similar to the target compound but lacks the propanamine side chain.
5-Benzyloxy-3-formylindole: Another related compound with a formyl group instead of the propanamine side chain.
Uniqueness
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine is unique due to the presence of the propanamine side chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzyloxyindole derivatives and can lead to different pharmacological properties.
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-(5-phenylmethoxy-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C18H20N2O/c19-10-4-7-15-12-20-18-9-8-16(11-17(15)18)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,20H,4,7,10,13,19H2 |
InChI Key |
LKQLXNRRTBUULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCCN |
Origin of Product |
United States |
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